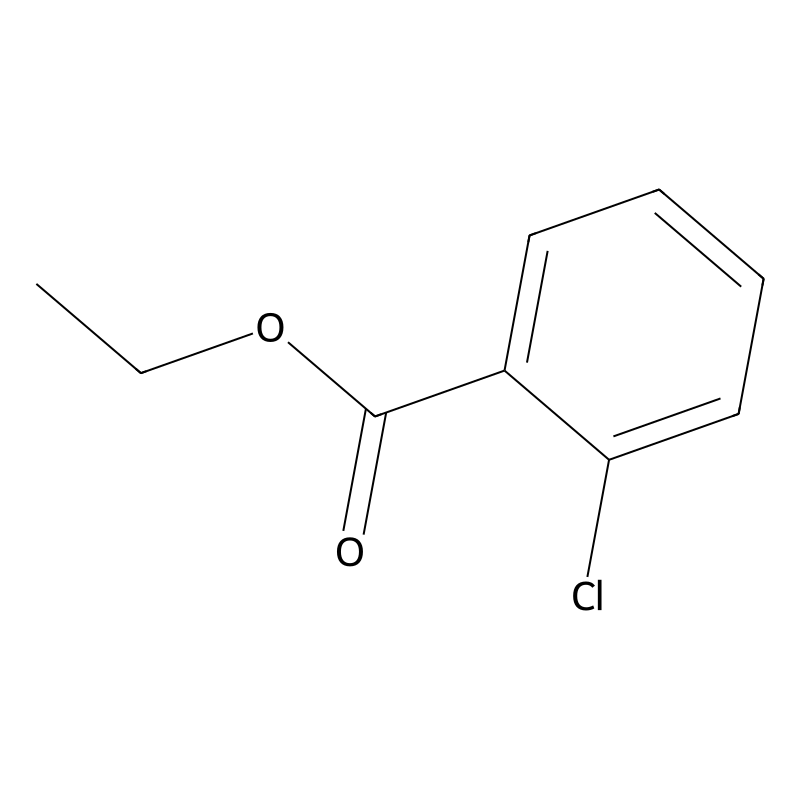

Ethyl 2-chlorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Ethyl 2-chlorobenzoate can be used as a starting material or intermediate in the synthesis of other organic compounds . For example, it may be used in the synthesis of ethyl 6-bromo-3-chloro-3′-methylbiphenyl-2-carboxylate .

Chemical Research

In chemical research, Ethyl 2-chlorobenzoate can be used to study its properties and reactions. For instance, its mass spectrum and IR spectrum can be analyzed .

Material Science

In material science, Ethyl 2-chlorobenzoate can be used to study its physical properties such as boiling point, density, and refractive index .

Chemical Properties Study

Ethyl 2-chlorobenzoate can be used to study its chemical properties. For example, its phase change data can be analyzed .

Ethyl 2-chlorobenzoate is an organic compound classified as an aromatic ester, with the molecular formula and a molecular weight of approximately 184.62 g/mol. It appears as a clear, colorless liquid with a faint aromatic odor and is primarily insoluble in water, making it a hydrophobic compound. Ethyl 2-chlorobenzoate is synthesized from the reaction of ethyl alcohol and 2-chlorobenzoic acid, and it is notable for its applications in chemical synthesis and as an intermediate in pharmaceutical production .

Currently, there is no extensive research available on the specific mechanism of action of ECz in biological systems. However, its chemical properties suggest potential applications. The presence of the ester linkage makes it susceptible to hydrolysis by enzymes, potentially releasing the active 2-chlorobenzoic acid moiety [3]. Further research is needed to explore its specific biological interactions.

ECz is considered a mild irritant and may cause skin and eye irritation upon contact [6]. Limited data is available on its specific toxicity. Standard laboratory safety practices should be followed when handling ECz, including wearing gloves, eye protection, and working in a well-ventilated fume hood [7].

Data Source

- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 2-chlorobenzoate can hydrolyze to form 2-chlorobenzoic acid and ethanol.

- Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, yielding a different ester.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives of 2-chlorobenzoic acid.

These reactions highlight the versatility of ethyl 2-chlorobenzoate in organic synthesis, particularly in creating more complex molecules .

The primary synthesis method for ethyl 2-chlorobenzoate involves the following steps:

- Reactants: Ethanol and 2-chlorobenzoic acid are used as starting materials.

- Condensation Reaction: The reaction is typically conducted under acidic conditions (e.g., using sulfuric acid as a catalyst) to facilitate esterification.

- Distillation: The product can be purified through distillation to remove unreacted starting materials and by-products.

This method is efficient and yields high purity levels of ethyl 2-chlorobenzoate .

Ethyl 2-chlorobenzoate finds numerous applications across various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly anti-inflammatory agents.

- Chemical Synthesis: Utilized in producing other organic compounds through reactions like nucleophilic substitution and transesterification.

- Flavoring Agents: Due to its aromatic properties, it may be used in flavoring formulations.

These applications underscore its importance in both industrial chemistry and pharmaceuticals .

Research on the interactions of ethyl 2-chlorobenzoate with biological systems is limited but suggests potential interactions with enzymes involved in drug metabolism. Its chlorinated structure may influence its reactivity and biological compatibility, necessitating further studies to fully understand its pharmacokinetics and toxicology profile .

Ethyl 2-chlorobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Ethyl benzoate | C9H10O2 | Non-chlorinated; used primarily as a flavoring agent. |

| Methyl 2-chlorobenzoate | C8H9ClO2 | Methyl group instead of ethyl; different solubility characteristics. |

| Propyl 2-chlorobenzoate | C10H11ClO2 | Longer carbon chain; affects volatility and boiling point. |

| 2-Chlorobenzoic acid | C7H5ClO2 | Acidic form; used directly in pharmaceutical synthesis without esterification. |

Ethyl 2-chlorobenzoate's unique chlorinated aromatic structure allows it to participate in specific

Molecular Formula and Weight

Ethyl 2-chlorobenzoate possesses the molecular formula C₉H₉ClO₂ with a precisely determined molecular weight of 184.62 g/mol [1] [2] [3]. The compound is systematically designated as ethyl 2-chlorobenzoate according to International Union of Pure and Applied Chemistry nomenclature, with the Chemical Abstracts Service registry number 7335-25-3 [1] [4] [5]. The structural identity is confirmed through multiple analytical parameters including the International Chemical Identifier Key (RETLCWPMLJPOTP-UHFFFAOYSA-N) and the Simplified Molecular Input Line Entry System notation (CCOC(=O)C1=CC=CC=C1Cl) [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight (g/mol) | 184.62 |

| CAS Number | 7335-25-3 |

| IUPAC Name | ethyl 2-chlorobenzoate |

| InChI Key | RETLCWPMLJPOTP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC=C1Cl |

The molecular composition comprises nine carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms, representing a halogenated aromatic ester derivative. The exact mass determination yields 184.029114 atomic mass units, confirming the isotopic composition with chlorine-35 as the predominant isotope [2].

Structural Analysis (Bond Angles, Torsional Effects)

The molecular architecture of ethyl 2-chlorobenzoate exhibits distinct geometric characteristics influenced by the chlorine substitution at the ortho position of the benzoic acid moiety. Quantum mechanical calculations using Density Functional Theory methods reveal that the aromatic ring maintains near-ideal benzene geometry with carbon-carbon bond lengths ranging from 1.390 to 1.405 Ångströms [6]. The carbon-hydrogen bond distances in the aromatic system measure between 1.072 and 1.086 Ångströms, consistent with typical aromatic compounds [6].

| Bond Type | Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.390-1.405 |

| C-H (aromatic) | 1.072-1.086 |

| C-Cl | 1.75-1.79 |

| C=O | 1.192-1.217 |

| C-O (ester) | 1.324-1.354 |

| O-C (ethyl) | 1.427-1.447 |

| C-C (ethyl) | 1.517-1.521 |

| C-H (ethyl) | 1.081-1.095 |

The chlorine substituent introduces significant electronic and steric effects on the molecular conformation. Crystallographic studies demonstrate that the chlorine atom is displaced by approximately 0.0749 Ångströms from the aromatic ring plane [7]. This displacement creates a subtle deviation from perfect planarity, influencing the overall molecular geometry and intermolecular interactions.

Bond angle analysis reveals that the aromatic ring maintains ideal trigonal planar geometry with carbon-carbon-carbon angles of 120.0 ± 0.2 degrees [6]. However, the presence of the chlorine substituent and the ester functional group introduces angular distortions. The carbon-carbon-chlorine bond angle measures between 119.2 and 119.8 degrees, reflecting the electronic influence of the halogen [6].

| Bond Angle | Angle (degrees) |

|---|---|

| C-C-C (aromatic ring) | 120.0±0.2 |

| C-C-H (aromatic) | 119.8-120.1 |

| C-C-Cl | 119.2-119.8 |

| C-C=O | 122.5-123.5 |

| O-C-O (ester) | 123.0-124.0 |

| C-O-C (ester linkage) | 116.0-117.0 |

| H-C-H (methyl) | 108.0-109.5 |

| H-C-H (methylene) | 107.5-109.0 |

Torsional effects play a crucial role in determining the three-dimensional structure of ethyl 2-chlorobenzoate. The carbonyl group attached to the aromatic ring exhibits a torsional angle ranging from -3.6 to +12.5 degrees relative to the aromatic plane [7]. This deviation from perfect coplanarity results from steric repulsion between the chlorine substituent and the adjacent carbonyl oxygen. The ester linkage demonstrates antiperiplanar conformation with torsional angles between -164.95 and +174.0 degrees [7]. The ethyl group adopts multiple conformational states with typical alkyl chain flexibility, exhibiting torsional angles of ±60 to ±180 degrees around the carbon-carbon bond [7].

| Torsional Angle Description | Angle Range (degrees) |

|---|---|

| Aromatic ring - C=O | -3.6 to +12.5 |

| C=O - O - Ethyl | -164.95 to +174.0 |

| O - Ethyl - C-C | ±60 to ±180 |

| Cl substitution effect on planarity | 0.07-0.10 Å displacement from ring plane |

Thermodynamic Properties

Boiling Point and Pressure Dependence

Ethyl 2-chlorobenzoate exhibits well-characterized boiling behavior under various pressure conditions. At standard atmospheric pressure (760 mmHg), the compound boils at 516.2 Kelvin, equivalent to 243.0 degrees Celsius [4] [8]. Multiple independent measurements confirm this boiling point within the range of 241-243 degrees Celsius [1] [9] [10]. Under reduced pressure conditions, the boiling point decreases substantially, demonstrating typical vapor pressure-temperature relationships described by the Clausius-Clapeyron equation.

At 20 millimeters of mercury pressure, ethyl 2-chlorobenzoate boils at 396.7 Kelvin (123.5 degrees Celsius) [4] [8]. This significant reduction in boiling temperature under vacuum conditions makes the compound suitable for distillation processes requiring thermal stability preservation. Additional reduced pressure measurements indicate boiling at 122-125 degrees Celsius at 2 kilopascals [9], providing practical distillation parameters for laboratory and industrial applications.

| Property | Value |

|---|---|

| Normal Boiling Point (1 atm) | 516.2 K (243°C) |

| Boiling Point at 20 mmHg | 396.7 K (123.5°C) |

| Critical Temperature (estimated) | 772.8 K (499.6°C) |

| Enthalpy of Vaporization | 52.11 kJ/mol |

| Enthalpy of Fusion | 19.70 kJ/mol |

| Heat Capacity (gas phase) | 280-340 J/mol·K |

The pressure dependence of the boiling point follows the Antoine equation relationship, with the vapor pressure increasing exponentially with temperature. At 25 degrees Celsius, the vapor pressure measures approximately 0.0318 millimeters of mercury [9], indicating relatively low volatility at ambient conditions. This low vapor pressure contributes to the compound's stability during storage and handling procedures.

Critical property estimations using group contribution methods predict a critical temperature of 772.8 Kelvin (499.6 degrees Celsius) and a critical pressure of 3239.34 kilopascals [11]. These critical parameters provide essential data for process design calculations and thermodynamic modeling applications.

Phase Transition Behavior

The phase transition characteristics of ethyl 2-chlorobenzoate demonstrate typical behavior for aromatic ester compounds. The estimated fusion temperature occurs at 332.21 Kelvin (59.0 degrees Celsius) based on group contribution calculations [11]. However, experimental melting point data requires further investigation as the compound typically exists as a liquid at ambient temperatures.

Enthalpy measurements reveal significant energy requirements for phase transitions. The enthalpy of vaporization measures 52.11 kilojoules per mole [11], reflecting the intermolecular forces present in the liquid phase including dipole-dipole interactions, van der Waals forces, and potential halogen bonding effects from the chlorine substituent. The enthalpy of fusion estimates 19.70 kilojoules per mole [11], indicating moderate crystalline packing forces in the solid state.

Heat capacity data demonstrates temperature-dependent behavior characteristic of polyatomic molecules. In the gas phase, the heat capacity ranges from 280 to 340 joules per mole per Kelvin over the temperature range from the boiling point to the critical temperature [11]. This temperature dependence reflects increasing molecular rotational and vibrational contributions at elevated temperatures.

The compound exhibits negative deviation from ideal gas behavior due to intermolecular attractions, particularly evident near the boiling point. The compression factor decreases below unity as pressure increases, indicating attractive intermolecular forces dominate over repulsive effects under these conditions.

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Data (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of ethyl 2-chlorobenzoate through distinct chemical shift patterns. Proton Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals characteristic multipicity patterns corresponding to the molecular framework [12] [13].

The ethyl ester moiety produces well-resolved signals with the methyl group appearing as a triplet at approximately 1.4 parts per million due to coupling with the adjacent methylene protons [13]. The coupling constant measures approximately 7 Hertz, consistent with typical three-bond scalar coupling in ethyl esters. The methylene protons manifest as a quartet at 4.4 parts per million, reflecting coupling with the three equivalent methyl protons [13].

| Technique | Chemical Shift/Frequency Range |

|---|---|

| ¹H NMR (CDCl₃) | 1.4 ppm (CH₃), 4.4 ppm (OCH₂), 7.2-7.8 ppm (aromatic) |

| ¹³C NMR (CDCl₃) | 14.1 ppm (CH₃), 62.8 ppm (OCH₂), 126-135 ppm (aromatic), 166.4 ppm (C=O) |

| IR Spectroscopy | 1735 cm⁻¹ (C=O), 1590-1470 cm⁻¹ (aromatic C=C), 1270-1020 cm⁻¹ (C-O) |

| UV-Vis Spectroscopy | 230-280 nm (π→π* aromatic), 280-320 nm (n→π* C=O) |

The aromatic region displays complex multipicity patterns between 7.2 and 7.8 parts per million, with four distinct proton environments due to the chlorine substitution breaking the symmetry of the benzene ring [12]. The ortho-chlorine substitution creates four magnetically inequivalent aromatic protons, each exhibiting unique chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals nine distinct carbon environments, confirming the absence of molecular symmetry [12]. The ethyl ester carbons appear at characteristic chemical shifts: the methyl carbon at 14.1 parts per million and the methylene carbon at 62.8 parts per million [14]. These values align with typical ethyl ester chemical shift ranges and serve as diagnostic signals for structural confirmation.

The aromatic carbon atoms exhibit chemical shifts between 126 and 135 parts per million, with the chlorine-bearing carbon appearing at the downfield region due to the deshielding effect of the halogen [12]. The carbonyl carbon produces the most downfield signal at approximately 166.4 parts per million, characteristic of aromatic ester functionality [14].

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of ethyl 2-chlorobenzoate. The carbonyl stretching vibration appears as a strong absorption band at 1735 wavenumbers [15], characteristic of aromatic ester compounds. This frequency reflects the electronic environment created by the aromatic ring conjugation and the chlorine substituent effects.

Aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions in the 1590-1470 wavenumber region [15]. These bands correspond to the conjugated double bond system within the benzene ring, with slight frequency shifts due to the electron-withdrawing nature of both the chlorine substituent and the ester functionality.

The carbon-oxygen stretching vibrations of the ester linkage appear as strong absorptions between 1270 and 1020 wavenumbers [15]. The asymmetric carbon-oxygen-carbon stretching typically occurs at higher frequency (around 1270 wavenumbers), while the carbon-oxygen single bond stretching appears at lower frequency (near 1020 wavenumbers).

Aromatic carbon-hydrogen stretching vibrations occur above 3000 wavenumbers, while aliphatic carbon-hydrogen stretching of the ethyl group appears below 3000 wavenumbers. The carbon-chlorine stretching vibration produces a characteristic absorption around 750-700 wavenumbers, confirming the presence of the halogen substituent.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of aromatic ester compounds. The primary absorption occurs in the 230-280 nanometer region, corresponding to π→π* transitions within the aromatic ring system [16]. The conjugated benzene ring provides extended π-electron delocalization, resulting in relatively intense absorption with molar extinction coefficients typically exceeding 1000 liters per mole per centimeter.

A secondary absorption band appears in the 280-320 nanometer region, attributed to n→π* transitions involving the carbonyl functionality [16]. This transition exhibits lower intensity due to the forbidden nature of n→π* electronic transitions, with molar extinction coefficients typically ranging from 10 to 100 liters per mole per centimeter.

The chlorine substituent influences both absorption wavelengths and intensities through inductive and mesomeric effects. The electron-withdrawing nature of chlorine creates a slight hypsochromic shift compared to unsubstituted ethyl benzoate, while maintaining similar absorption intensity patterns.

XLogP3

Boiling Point

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.